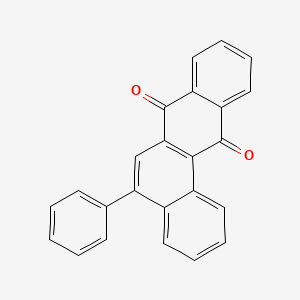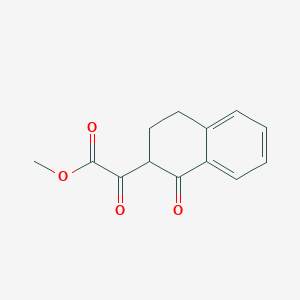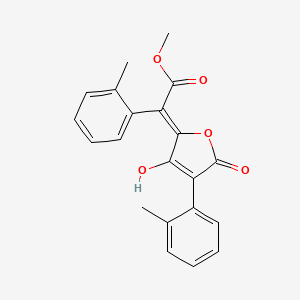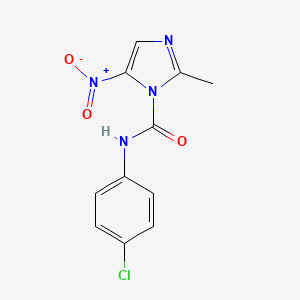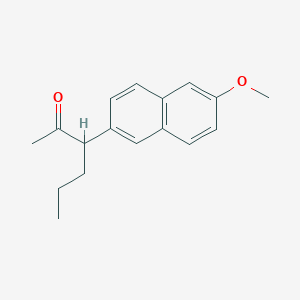![molecular formula C13H14O B14627636 Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- CAS No. 57187-82-3](/img/structure/B14627636.png)
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where the benzene ring is substituted with a 3-[(2-methyl-2-propenyl)oxy]-1-propynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- typically involves the reaction of benzene with 3-[(2-methyl-2-propenyl)oxy]-1-propyne under specific conditions. The reaction may require the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in high purity. The use of automated systems and precise monitoring of reaction parameters are essential to achieve consistent and efficient production.
化学反応の分析
Types of Reactions
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.
科学的研究の応用
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
Benzene, (2-methyl-2-propenyl)-: A similar compound with a different substitution pattern on the benzene ring.
Methallylbenzene: Another derivative of benzene with a methallyl group attached.
Phenylpropyne: A compound with a propyne group attached to the benzene ring.
Uniqueness
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- is unique due to the presence of both an oxy and a propynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57187-82-3 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
3-(2-methylprop-2-enoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,1,10-11H2,2H3 |
InChIキー |
OCJKBBZTQDKYFM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COCC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


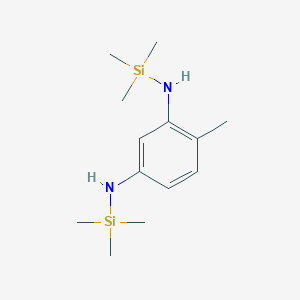
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)
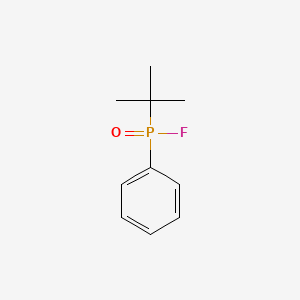
![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
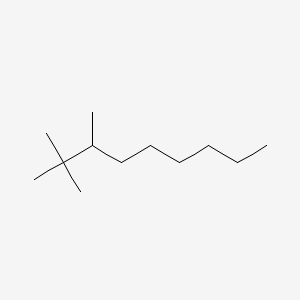
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
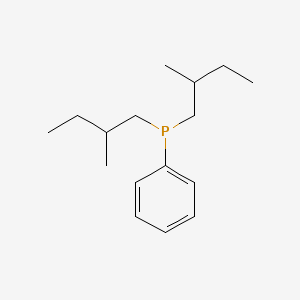
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
